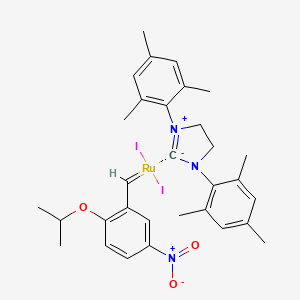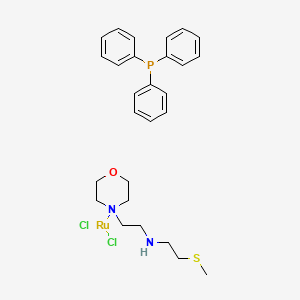
dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane is a complex organometallic compound. It is known for its unique coordination chemistry and potential applications in catalysis and medicinal chemistry. The compound features a ruthenium center coordinated with two chlorine atoms, a triphenylphosphane ligand, and a bidentate ligand derived from N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane typically involves the following steps:
Preparation of the Ruthenium Precursor: Ruthenium trichloride is often used as the starting material. It is reduced to ruthenium dichloride using a suitable reducing agent such as hydrogen gas or a hydride donor.
Ligand Coordination: The bidentate ligand N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine is synthesized separately and then introduced to the ruthenium center under inert atmosphere conditions. This step often requires heating and stirring to ensure complete coordination.
Addition of Triphenylphosphane: Triphenylphosphane is added to the reaction mixture, and the solution is typically refluxed to facilitate the coordination of the phosphane ligand to the ruthenium center.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and atmosphere) ensures high yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can reduce the ruthenium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Biology
Medicinal Chemistry:
Medicine
Drug Development: Research is ongoing to explore its use in targeted drug delivery systems and as a therapeutic agent.
Industry
Material Science: The compound is investigated for its role in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane exerts its effects involves coordination to target molecules, facilitating electron transfer, and catalyzing specific reactions. The ruthenium center acts as the active site, while the ligands modulate the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphine oxide
- Dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylarsine
Uniqueness
- Ligand Structure : The presence of N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine provides unique steric and electronic properties.
- Reactivity : The combination of ligands results in distinct reactivity patterns compared to similar compounds.
This detailed article provides a comprehensive overview of dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C9H20N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-13-9-3-10-2-4-11-5-7-12-8-6-11;;;/h1-15H;10H,2-9H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIPUOHPPYUDDX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNCCN1CCOCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Cl2N2OPRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
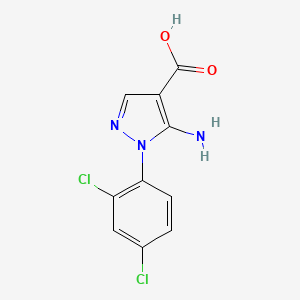
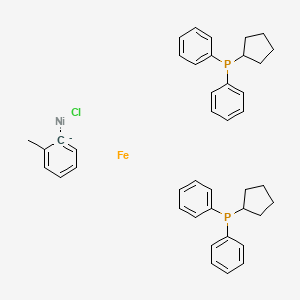
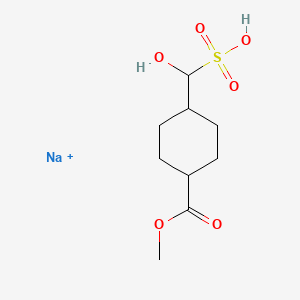
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289652.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)
![[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride](/img/structure/B6289664.png)
![4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene](/img/structure/B6289667.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B6289670.png)
![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B6289678.png)
![Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]](/img/structure/B6289682.png)
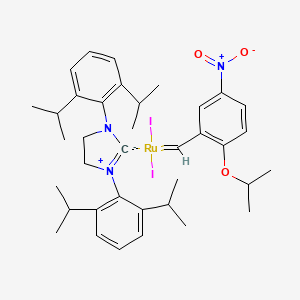
![4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate](/img/structure/B6289687.png)
